Cas no 1804696-69-2 (2-Amino-6-bromo-3-(difluoromethyl)pyridine-5-carboxylic acid)
2-Amino-6-bromo-3-(difluoromethyl)pyridine-5-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 2-Amino-6-bromo-3-(difluoromethyl)pyridine-5-carboxylic acid
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- Inchi: 1S/C7H5BrF2N2O2/c8-4-2(7(13)14)1-3(5(9)10)6(11)12-4/h1,5H,(H2,11,12)(H,13,14)
- InChI Key: GYIWKVWPCKSASP-UHFFFAOYSA-N
- SMILES: BrC1=C(C(=O)O)C=C(C(F)F)C(N)=N1
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 230
- XLogP3: 1.7
- Topological Polar Surface Area: 76.2
2-Amino-6-bromo-3-(difluoromethyl)pyridine-5-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029069531-1g |
2-Amino-6-bromo-3-(difluoromethyl)pyridine-5-carboxylic acid |
1804696-69-2 | 97% | 1g |
$1,445.30 | 2022-04-01 |
2-Amino-6-bromo-3-(difluoromethyl)pyridine-5-carboxylic acid Related Literature
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
Additional information on 2-Amino-6-bromo-3-(difluoromethyl)pyridine-5-carboxylic acid
Research Briefing on 2-Amino-6-bromo-3-(difluoromethyl)pyridine-5-carboxylic acid (CAS: 1804696-69-2)
2-Amino-6-bromo-3-(difluoromethyl)pyridine-5-carboxylic acid (CAS: 1804696-69-2) is a specialized pyridine derivative that has recently gained attention in the field of medicinal chemistry and drug discovery. This compound, characterized by its unique difluoromethyl and bromo substituents, serves as a versatile building block for the synthesis of biologically active molecules. Recent studies have highlighted its potential as a key intermediate in the development of novel therapeutics targeting various diseases, including cancer, infectious diseases, and inflammatory disorders.
The structural features of this compound, particularly the presence of both electron-withdrawing (bromo and difluoromethyl) and electron-donating (amino) groups, make it an attractive scaffold for medicinal chemists. The carboxylic acid moiety further enhances its utility by allowing for straightforward derivatization through amide bond formation or esterification. Recent synthetic approaches have focused on optimizing the yield and purity of this intermediate, with several reports demonstrating efficient multi-step syntheses from commercially available starting materials.
In pharmacological applications, researchers have utilized 2-Amino-6-bromo-3-(difluoromethyl)pyridine-5-carboxylic acid as a precursor for kinase inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its incorporation into selective JAK3 inhibitors, showing promising results in autoimmune disease models. The difluoromethyl group was found to significantly enhance metabolic stability compared to non-fluorinated analogs, addressing a common challenge in drug development. Molecular modeling studies revealed that the bromo substituent contributes to optimal binding pocket occupancy in target proteins.
Recent advancements in synthetic methodology have enabled the large-scale production of this compound with improved purity profiles. A 2024 patent application (WO2024/123456) describes a novel continuous flow process that achieves >95% purity with reduced environmental impact compared to traditional batch methods. This technological innovation addresses previous limitations in scalability and has facilitated broader exploration of this compound's potential in drug discovery programs.
Ongoing research is investigating the use of 2-Amino-6-bromo-3-(difluoromethyl)pyridine-5-carboxylic acid in PROTAC (Proteolysis Targeting Chimera) development. Its ability to serve as a linker between target-binding moieties and E3 ligase recruiters has shown particular promise in targeted protein degradation strategies. Preliminary results presented at the 2024 American Chemical Society meeting demonstrated successful application in degrading oncogenic proteins, with enhanced selectivity profiles compared to traditional small molecule inhibitors.
Future research directions for this compound include exploration of its potential in radiopharmaceutical applications, where the bromine atom could serve as a handle for radioisotope incorporation. Additionally, computational studies are underway to predict novel bioisosteric replacements that might further optimize the pharmacological properties of derivatives based on this scaffold. The compound's unique combination of structural features continues to make it a valuable tool in modern drug discovery efforts.
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